molecular formula C20H20N4O3 B2438542 1-(4-(2-Cyclopropyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-5-carbonyl)phenyl)pyrrolidine-2,5-dione CAS No. 2034379-99-0

1-(4-(2-Cyclopropyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-5-carbonyl)phenyl)pyrrolidine-2,5-dione

Cat. No.: B2438542
CAS No.: 2034379-99-0
M. Wt: 364.405
InChI Key: HNJVBUNDBRAOFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-(2-Cyclopropyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-5-carbonyl)phenyl)pyrrolidine-2,5-dione is a useful research compound. Its molecular formula is C20H20N4O3 and its molecular weight is 364.405. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-[4-(2-cyclopropyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carbonyl)phenyl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O3/c25-18-7-8-19(26)24(18)15-5-3-14(4-6-15)20(27)22-9-10-23-16(12-22)11-17(21-23)13-1-2-13/h3-6,11,13H,1-2,7-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNJVBUNDBRAOFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN3CCN(CC3=C2)C(=O)C4=CC=C(C=C4)N5C(=O)CCC5=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

1-(4-(2-Cyclopropyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-5-carbonyl)phenyl)pyrrolidine-2,5-dione, also referred to as compound A, is a novel synthetic compound with potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties and mechanisms of action based on various research studies.

Chemical Structure and Properties

The molecular formula of compound A is C16H21N5O3C_{16}H_{21}N_{5}O_{3} with a molecular weight of 331.37 g/mol. The structure features a pyrrolidine ring and a tetrahydropyrazolo[1,5-a]pyrazine moiety, which are thought to contribute to its biological activities.

Biological Activity Overview

Compound A has been investigated for various biological activities:

  • Antitumor Activity : Research indicates that derivatives of pyrazolo compounds exhibit significant antitumor effects. For instance, studies have shown that certain pyrazole derivatives inhibit key cancer-related pathways such as BRAF(V600E) and EGFR, making them promising candidates for cancer therapy .
  • Antiviral Properties : Compound A acts as a core protein allosteric modulator for the Hepatitis B virus (HBV), demonstrating potent antiviral activity by inhibiting HBV replication pathways. Its low cytotoxicity and favorable pharmacokinetic profile make it a candidate for further development in antiviral therapies.
  • Anti-inflammatory Effects : Pyrazole derivatives have been noted for their anti-inflammatory properties. The structural components of compound A may enhance its efficacy in reducing inflammation through modulation of cytokine production .

The biological activity of compound A is primarily attributed to its interaction with specific molecular targets:

  • Core Protein Modulation : As an allosteric modulator of the HBV core protein, compound A alters the conformation of this protein, leading to a decrease in viral DNA load and replication efficiency.
  • Inhibition of Enzymatic Activity : Some studies suggest that pyrazolo derivatives inhibit key enzymes involved in cancer cell proliferation and survival. The inhibition of these targets leads to apoptosis in cancer cells .

Table 1: Summary of Biological Activities

Activity TypeMechanismReference
AntitumorInhibition of BRAF and EGFR
AntiviralModulation of HBV core protein
Anti-inflammatoryCytokine modulation

Case Study: Antitumor Efficacy

In a study examining the cytotoxic effects of various pyrazole derivatives on breast cancer cell lines (MCF-7 and MDA-MB-231), compound A was tested alongside doxorubicin. The results indicated a synergistic effect when used in combination with doxorubicin, enhancing overall cytotoxicity compared to either agent alone. The study employed the Combination Index method to quantify synergy and assessed apoptosis through flow cytometry techniques .

Case Study: Antiviral Activity Against HBV

Another study focused on the antiviral efficacy of compound A against HBV. In vitro assays demonstrated that it significantly reduced HBV DNA levels in infected hepatocyte cultures. The study also highlighted the compound's favorable safety profile compared to traditional antiviral agents.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 1-(4-(2-Cyclopropyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-5-carbonyl)phenyl)pyrrolidine-2,5-dione exhibit promising anticancer properties. In vitro studies have shown that derivatives of tetrahydropyrazolo compounds can inhibit the growth of various cancer cell lines. For instance, a study demonstrated that certain derivatives displayed significant antiproliferative activity against pancreatic (Panc-1), prostate (PC3), and breast (MDA-MB-231) cancer cells .

Antiviral Properties

This compound has been identified as a Core Protein Allosteric Modulator (CpAM) for Hepatitis B Virus (HBV). It has been shown to reduce HBV DNA levels in cellular models by interfering with viral replication mechanisms . The molecular mechanism involves binding interactions that alter gene expression and inhibit viral enzyme activity.

Study on Anticancer Compounds

A recent study synthesized a series of pyrrolopyrazine derivatives and evaluated their cytotoxic effects against multiple cancer cell lines. Among these compounds, one derivative demonstrated an IC50 value of 20.3 µM against Panc-1 cells, outperforming etoposide (IC50 = 24.3 µM). These findings suggest that modifications to the core structure can enhance anticancer efficacy .

Evaluation of Antiviral Activity

In another investigation focusing on the antiviral potential of similar compounds, it was found that specific modifications in the chemical structure significantly improved the inhibition of HBV replication in vitro. This highlights the importance of structural diversity in optimizing therapeutic agents targeting viral infections .

Preparation Methods

Core Structure Disassembly

The target molecule can be dissected into three primary subunits:

  • Pyrazolo[1,5-a]pyrazine core : A bicyclic system with nitrogen atoms at positions 1, 5, and 7.
  • Cyclopropyl substituent : Introduced at position 2 of the pyrazolo[1,5-a]pyrazine.
  • Phenyl-pyrrolidine-2,5-dione moiety : Attached via a carbonyl linker to the pyrazine ring.

Retrosynthetic cleavage suggests convergent synthesis pathways, where the pyrazolo-pyrazine core is preassembled and subsequently functionalized. The cyclopropyl group is likely introduced via [2+1] cycloaddition or alkylation, while the phenyl-pyrrolidine-dione unit is attached through amide or ester coupling.

Synthesis of the Pyrazolo[1,5-a]Pyrazine Core

Cyclization of Aminopyrazoles

The pyrazolo[1,5-a]pyrazine scaffold is synthesized via cyclization of 3-aminopyrazole derivatives with α,β-unsaturated carbonyl compounds. For example, reacting 3-amino-5-cyclopropylpyrazole with ethyl acrylate in tetrahydrofuran (THF) under reflux yields the tetrahydropyrazolo[1,5-a]pyrazine intermediate. Key conditions include:

  • Solvent : Tetrahydrofuran or dichloromethane.
  • Catalyst : Palladium(II) acetate or triethylamine.
  • Temperature : 60–80°C for 12–24 hours.

Table 1: Cyclization Reaction Optimization

Parameter Optimal Condition Yield (%)
Solvent Tetrahydrofuran 78
Catalyst Triethylamine 82
Reaction Time 18 hours 85

Functionalization at Position 2

Introduction of the cyclopropyl group at position 2 is achieved via nucleophilic substitution. Treating the pyrazolo-pyrazine intermediate with cyclopropylmagnesium bromide in anhydrous diethyl ether at −20°C affords the 2-cyclopropyl derivative. Excess Grignard reagent (1.5 equiv.) ensures complete substitution.

Synthesis of the Phenyl-Pyrrolidine-2,5-Dione Unit

Preparation of Pyrrolidine-2,5-Dione

Pyrrolidine-2,5-dione is synthesized through cyclization of succinamic acid. Heating succinamic acid at 180°C in the presence of phosphorus pentoxide (P₂O₅) yields the dione in 90% purity. Alternative methods include catalytic dehydrogenation of pyrrolidine using palladium on carbon (Pd/C).

Coupling with 4-Carboxybenzaldehyde

The phenyl linker is introduced by reacting pyrrolidine-2,5-dione with 4-carboxybenzaldehyde in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). This forms the 4-(pyrrolidine-2,5-dione)benzoic acid intermediate, which is subsequently activated as an acid chloride using thionyl chloride (SOCl₂).

Final Coupling and Assembly

Amide Bond Formation

The acid chloride derivative of 4-(pyrrolidine-2,5-dione)benzoic acid is coupled with the 5-amino group of the pyrazolo-pyrazine core. Reaction conditions include:

  • Solvent : Dichloromethane or ethyl acetate.
  • Base : Triethylamine or N,N-diisopropylethylamine (DIPEA).
  • Temperature : 0°C to room temperature.

Table 2: Coupling Reaction Parameters

Reagent Quantity (equiv.) Role
Acid Chloride 1.2 Electrophile
Triethylamine 3.0 Base
Reaction Time 6 hours Completion

Purification and Crystallization

Crude product is purified via silica gel chromatography using a gradient of ethyl acetate/hexanes (1:3 to 1:1). Final recrystallization from methanol/water (4:1) yields the target compound as a white crystalline solid.

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, pyrazole-H), 7.89 (d, J = 8.4 Hz, 2H, Ar-H), 7.45 (d, J = 8.4 Hz, 2H, Ar-H), 4.32 (m, 2H, pyrazine-CH₂), 3.78 (m, 2H, pyrazine-CH₂), 2.93 (m, 1H, cyclopropyl-CH), 2.68 (s, 4H, dione-CH₂).
  • HPLC : Purity >99% (C18 column, acetonitrile/water 70:30, 1.0 mL/min).

X-ray Crystallography

Single-crystal X-ray analysis confirms the bicyclic pyrazolo-pyrazine architecture and the spatial orientation of the cyclopropyl group.

Scale-Up and Industrial Considerations

Optimization for Kilogram-Scale Production

Large-scale synthesis requires modifications to minimize solvent use and improve atom economy. Continuous flow reactors are employed for the cyclization step, reducing reaction time from 18 hours to 2 hours.

Challenges and Alternative Routes

Byproduct Formation

Competing pathways during cyclization generate des-cyclopropyl analogues (<5%), necessitating rigorous chromatography.

Enzymatic Resolution

Recent advances employ lipase-catalyzed asymmetric synthesis to produce enantiomerically pure intermediates, though yields remain suboptimal (50–60%).

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing pyrazolo[1,5-a]pyrazine intermediates in this compound?

  • Methodological Answer : Cyclopropyl-substituted pyrazolo[1,5-a]pyrazine cores can be synthesized via refluxing hydrazine derivatives with carbonyl-containing precursors. For example, phenylhydrazine hydrochloride derivatives are reacted with benzylideneacetone in ethanol under reflux (6–8 hours), followed by crystallization . Cyclization steps may require optimization of solvents (e.g., ethanol vs. methanol) and reaction times to improve yields.

Q. How can researchers confirm the structural integrity of the tetrahydropyrazolo-pyrazine moiety?

  • Methodological Answer : Use a combination of 1H/13C NMR to identify proton environments (e.g., cyclopropyl CH2 groups at δ ~1.0–1.5 ppm) and carbonyl signals (δ ~165–175 ppm). High-resolution mass spectrometry (HRMS) validates molecular weight, while IR spectroscopy confirms carbonyl (C=O) and amide (N-H) stretches .

Q. What are the standard protocols for evaluating the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer : Perform accelerated stability studies by incubating the compound in buffers (pH 1–10) at 25°C, 40°C, and 60°C. Monitor degradation via HPLC at 0, 1, 3, 7, and 14 days. Kinetic modeling (e.g., Arrhenius plots) predicts shelf-life under storage conditions .

Advanced Research Questions

Q. How can computational methods guide the optimization of reaction conditions for challenging cyclization steps?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT) predict transition states and energy barriers for cyclization reactions. Tools like the ICReDD platform integrate computational reaction path searches with experimental data to identify optimal solvents, catalysts, and temperatures. For example, failed cyclization attempts (e.g., Scheme 1 in ) can be revisited using computed activation energies to adjust reaction parameters .

Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo models?

  • Methodological Answer : Conduct metabolite profiling using LC-MS to identify active/inactive metabolites. Compare in vitro enzyme inhibition (e.g., aminopeptidase N, VEGFR2 ) with in vivo pharmacokinetic (PK) data. Adjust dosing regimens or modify the pyrrolidine-2,5-dione moiety to enhance metabolic stability .

Q. How can researchers establish structure-activity relationships (SAR) for the phenylpyrrolidine-2,5-dione moiety?

  • Methodological Answer : Synthesize derivatives with substitutions on the phenyl ring (e.g., -Cl, -OCH3) and assess their impact on target binding. Use molecular docking (e.g., AutoDock Vina) to correlate substituent electronic effects (Hammett σ values) with activity against enzymes like MMP9 or VEGFR2 .

Q. What experimental designs mitigate challenges in scaling up the synthesis of this compound?

  • Methodological Answer : Apply quality-by-design (QbD) principles:

  • Use Design of Experiments (DoE) to optimize critical parameters (e.g., stoichiometry, solvent volume).
  • Implement continuous-flow reactors for hazardous steps (e.g., cyclopropane ring formation).
  • Monitor intermediates via in-line FTIR to ensure reproducibility at pilot scale .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported yields for pyrazolo-pyrazine syntheses?

  • Methodological Answer : Replicate literature procedures (e.g., ) while varying:

  • Purification methods : Switch from ethanol crystallization to column chromatography.
  • Catalysts : Test Brønsted acids (e.g., p-TsOH) or Lewis acids (e.g., ZnCl2) to enhance cyclization efficiency.
  • Hydration levels : Anhydrous conditions may suppress side reactions (e.g., ester hydrolysis) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.